molecular formula C7H16N2O B572877 4-(aminomethyl)-N-methyloxan-4-amine CAS No. 1249639-43-7

4-(aminomethyl)-N-methyloxan-4-amine

Cat. No.: B572877
CAS No.: 1249639-43-7
M. Wt: 144.218
InChI Key: UPDXVBQHVBKFJE-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-methyloxan-4-amine is an organic compound that features an oxane ring substituted with an aminomethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-methyloxan-4-amine typically involves the alkylation of oxane derivatives with aminomethyl and methylamine groups. One common method is the reductive amination of oxane derivatives using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-methyloxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.

    Reduction: Reduction reactions can further modify the aminomethyl and methylamine groups.

    Substitution: Nucleophilic substitution reactions can replace the aminomethyl or methylamine groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4-(aminomethyl)-N-methyloxan-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-methyloxan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl and methylamine groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-(aminomethyl)benzoic acid: This compound has a similar aminomethyl group but differs in its aromatic ring structure.

    N-methyl-4-aminobutyric acid: This compound features a similar methylamine group but has a different backbone structure.

Uniqueness

4-(aminomethyl)-N-methyloxan-4-amine is unique due to its oxane ring structure combined with aminomethyl and methylamine groups. This combination provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(aminomethyl)-N-methyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9-7(6-8)2-4-10-5-3-7/h9H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDXVBQHVBKFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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